molecular formula C12H10BrNO B069450 (5-Bromopyridin-2-yl)(phenyl)methanol CAS No. 181647-50-7

(5-Bromopyridin-2-yl)(phenyl)methanol

Cat. No. B069450
M. Wt: 264.12 g/mol
InChI Key: RSSXJOWWDMIIAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of halogenated phenols with various reagents. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl) methanone, a compound with a structure and reactivity that could inform approaches to synthesizing "(5-Bromopyridin-2-yl)(phenyl)methanol," is achieved through the reaction of 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination (Kuang Xin-mou, 2009).

Molecular Structure Analysis

The crystal structure of compounds closely related to "(5-Bromopyridin-2-yl)(phenyl)methanol" reveals significant insights into molecular geometry, bonding interactions, and spatial arrangement. For example, the crystal structure of synthesized compounds can be determined through X-ray diffraction, providing critical information on molecular conformation and intermolecular interactions (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds showcase their reactivity and potential chemical transformations. For instance, specific methods allow the synthesis of various methanone derivatives through reactions involving halogenated compounds and alkynes, highlighting the versatility and reactivity of these chemical structures (Labena et al., 2020).

Scientific Research Applications

Photolysis and Radical Generation

The compound (5-Bromopyridin-2-yl)(phenyl)methanol and its derivatives have been studied in the context of photolysis and radical generation. For example, the study by Bales et al. (2001) explored the generation of alkyl radicals containing two different beta-leaving groups, leading to the formation of an olefin cation radical. This research provides insights into the heterolytic fragmentation and the dynamics of radical intermediates in photolysis reactions, which could have implications in synthetic organic chemistry and materials science (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Synthesis of Substituted Pyridine Derivatives

Another application is in the synthesis of substituted pyridine derivatives. Naghiyev et al. (2019) demonstrated a one-pot three-component reaction involving ylidenecyanoacetamides with malononitrile and (S)-(-)-1-phenylethylamine, leading to the formation of new substituted iminopyridines. This method represents an efficient approach to synthesize complex organic compounds that could be useful in developing pharmaceuticals and agrochemicals (Naghiyev, Maharramov, Asgarova, Musayeva, Rahimova, Akhundova, & Mamedov, 2019).

Crystal Structure Determination

The crystal structure of derivatives of (5-Bromopyridin-2-yl)(phenyl)methanol has been studied to understand the molecular geometry and intermolecular interactions. For instance, Xin-mou (2009) reported the synthesis and crystal structure determination of a related compound, providing valuable information on molecular arrangement and bonding, which is crucial for the design of new materials with specific properties (Xin-mou, 2009).

Asymmetric Bioreduction

Research by Roy et al. (2001) explored the asymmetric bioreduction of bulky ketones to produce enantiomerically pure alcohols. This method has potential applications in the production of chiral intermediates for pharmaceuticals, showcasing the role of (5-Bromopyridin-2-yl)(phenyl)methanol derivatives in facilitating enantioselective reactions (Roy, Alexandre, Neuwels, & Texier, 2001).

Antiviral and Antitumoral Activity

Jilloju et al. (2021) synthesized a series of derivatives showing promising in vitro anticoronavirus and antitumoral activity. The study highlights the potential of (5-Bromopyridin-2-yl)(phenyl)methanol derivatives in the development of new therapeutic agents, underscoring the compound's significance in medicinal chemistry (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

properties

IUPAC Name

(5-bromopyridin-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXJOWWDMIIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442189
Record name (5-bromopyridin-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-2-yl)(phenyl)methanol

CAS RN

181647-50-7
Record name (5-bromopyridin-2-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5 dibromopyridine (15.0 g, 63.3 mmol) was added to toluene (450 ml) and it was cooled at −70° C. BuLi (1.6 M in hexanes)(41 ml, 66.5 mmol, 1.05 eg) was added dropwise over 1 hour, then reaction mixture was stirred at −70° C. for another hour. Benzaldehyde (7.4 g, 69.6 mmol, 1.1 eg) dissolved in toluene (5 mL) was added slowly. The mixture was stirred at −70° C. for 30 min., then warmed to 0° C. Quenched with Sat NH4Cl (200 mL) and phases partitioned. Aqueous phase was extracted with EtOAc (100 mL) and combined organic washed with brine, dried, evaporated. Residue was chromatographed with 15% EtOAc/hexane to yield the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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